molecular formula C20H20N2O4 B214629 2-{3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

2-{3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Numéro de catalogue B214629
Poids moléculaire: 352.4 g/mol
Clé InChI: KXCMVJPNGMCIEO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as EIDD-2801 and has been identified as a potential antiviral drug candidate, particularly for the treatment of influenza and coronavirus infections.

Mécanisme D'action

The mechanism of action of EIDD-2801 involves the inhibition of viral RNA synthesis by targeting the RNA-dependent RNA polymerase (RdRp) enzyme. This enzyme is essential for viral replication and is highly conserved across different viral families. EIDD-2801 acts as a nucleoside analog and is incorporated into the viral RNA, leading to premature termination of RNA synthesis and inhibition of viral replication.
Biochemical and Physiological Effects:
EIDD-2801 has been shown to have minimal toxicity in vitro and in vivo, indicating that it has a favorable safety profile. In addition, it has been reported to have a long half-life in vivo, which may allow for less frequent dosing. EIDD-2801 has also been shown to have a broad-spectrum antiviral activity, indicating that it may be effective against a wide range of viral infections.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of EIDD-2801 for lab experiments is its broad-spectrum antiviral activity, which makes it a useful tool for studying viral infections. In addition, its favorable safety profile and long half-life make it a good candidate for in vivo studies. However, one limitation of EIDD-2801 is that it is a nucleoside analog, which may limit its use in certain experimental settings.

Orientations Futures

There are several potential future directions for the study of EIDD-2801. One area of interest is the development of combination therapies that include EIDD-2801 with other antiviral drugs, which may increase its efficacy against certain viral infections. Another potential direction is the investigation of EIDD-2801 for the treatment of other viral infections, such as HIV and Ebola virus. Finally, the development of analogs of EIDD-2801 with improved potency and pharmacokinetic properties may lead to the development of more effective antiviral drugs.

Méthodes De Synthèse

The synthesis method for EIDD-2801 involves the reaction of 2-oxo-2,3-dihydro-1H-indole-3-acetic acid with 4-ethylbenzaldehyde and subsequent reduction with sodium borohydride to yield the final product. This method has been optimized for large-scale production and has been reported in several scientific publications.

Applications De Recherche Scientifique

EIDD-2801 has been extensively studied for its potential applications in scientific research, particularly in the field of antiviral drug development. It has been shown to be effective against a wide range of viruses, including influenza, coronavirus, and respiratory syncytial virus. In addition, EIDD-2801 has also been investigated for its potential use in the treatment of other viral infections, such as Zika virus and hepatitis C virus.

Propriétés

Nom du produit

2-{3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Formule moléculaire

C20H20N2O4

Poids moléculaire

352.4 g/mol

Nom IUPAC

2-[3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C20H20N2O4/c1-2-13-7-9-14(10-8-13)17(23)11-20(26)15-5-3-4-6-16(15)22(19(20)25)12-18(21)24/h3-10,26H,2,11-12H2,1H3,(H2,21,24)

Clé InChI

KXCMVJPNGMCIEO-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC(=O)N)O

SMILES canonique

CCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC(=O)N)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.